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This guide provides a comprehensive technical overview of the Death-Associated Protein

Kinase (DAPK) family, a group of serine/threonine kinases implicated in a wide range of cellular

processes, including apoptosis, autophagy, and tumor suppression. This document details the

core members of the DAPK family, their domain architecture, key signaling pathways, and

known interacting partners. Furthermore, it presents quantitative data on their expression,

substrates, and inhibitors, alongside detailed experimental protocols for their study.

Introduction to the DAPK Family
The DAPK family of proteins are crucial regulators of cellular homeostasis, and their

dysregulation is linked to various pathologies, including cancer and neurodegenerative

diseases.[1][2] The family was first identified through a functional screen for genes involved in

interferon-γ-induced cell death.[2] The prototypical member, DAPK1, is a Ca2+/calmodulin-

regulated serine/threonine kinase.[1] The family also includes DAPK2 (DRP-1), DAPK3 (ZIPK),

DRAK1, and DRAK2, all of which share a conserved N-terminal kinase domain.[3][4] While

they share overlapping functions in promoting cell death, their distinct extra-catalytic domains

confer unique regulatory mechanisms and substrate specificities.[4]
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The DAPK family consists of five members, each with a unique domain structure that dictates

its specific functions and regulatory interactions. DAPK1, the largest member, is a multi-domain

protein comprising a kinase domain, a calmodulin-regulatory domain, ankyrin repeats, a Ras of

complex proteins (ROC) domain, a C-terminal of ROC (COR) domain, and a death domain.[2]

DAPK2 and DAPK3 share high homology with DAPK1 in their kinase domains but have

different C-terminal extensions.[5] DRAK1 and DRAK2 are more distantly related.

Table 1: DAPK Family of Protein Kinases and their Key Features

Family Member Other Names Key Domains
Primary Cellular
Functions

DAPK1 DAPK

Kinase, Calmodulin-

regulatory, Ankyrin

repeats, ROC-COR,

Death domain

Apoptosis, Autophagy,

Tumor suppression,

Neuronal cell death[1]

[2]

DAPK2 DRP-1
Kinase, Calmodulin-

regulatory

Apoptosis,

Autophagy[3][5]

DAPK3 ZIPK, Dlk
Kinase, Leucine

zipper

Apoptosis, Autophagy,

Cytoskeletal

reorganization[4][5]

DRAK1 STK17A Kinase Apoptosis

DRAK2 STK17B Kinase
Apoptosis, T-cell

activation

Signaling Pathways
The DAPK family kinases are integral components of key signaling pathways that govern cell

fate decisions, primarily apoptosis and autophagy.

Apoptosis Signaling
DAPK family members, particularly DAPK1, are positive mediators of apoptosis induced by a

variety of stimuli, including interferon-γ, TNF-α, and Fas ligand.[1][6] They can induce both

caspase-dependent and -independent cell death.
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A key pro-apoptotic pathway involves the interaction of DAPK1 with the tumor suppressor p53.

DAPK1 can phosphorylate p53, enhancing its transcriptional activity and promoting the

expression of pro-apoptotic genes.[5][7] Additionally, DAPK1 can suppress the anti-apoptotic

functions of integrin signaling.[8]
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Autophagy Signaling
DAPK kinases are also critical regulators of autophagy, a cellular process for the degradation of

cytoplasmic components.[9] DAPK1 can induce autophagy through two main mechanisms.

First, it can phosphorylate Beclin-1, a key component of the Vps34 complex, which promotes

the initiation of autophagosome formation.[2][10] This phosphorylation disrupts the inhibitory

interaction between Beclin-1 and Bcl-2.[10] Second, DAPK1 can activate Protein Kinase D

(PKD), which in turn phosphorylates and activates Vps34, further promoting autophagy.[9][10]
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Quantitative Data
DAPK Inhibitors
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Several small molecule inhibitors targeting the DAPK family have been developed and

characterized. Their potency is typically quantified by the half-maximal inhibitory concentration

(IC50).

Table 2: IC50 Values of Selected DAPK Inhibitors

Inhibitor Target(s) IC50 (nM) Notes

TC-DAPK 6 DAPK1, DAPK3
69 (DAPK1), 225

(DAPK3)

ATP-competitive

inhibitor.[11]

HS-38 DAPK1, DAPK3
200 (DAPK1), Kd =

280 (DAPK3)

Potent and selective

ATP-competitive

inhibitor.[11]

DAPK1-IN-1 DAPK1 Kd = 630

HS-94 DAPK3 Ki = 126
Selective DAPK3

inhibitor.[11]

HS-148 DAPK3 Ki = 119
Selective DAPK3

inhibitor.[11]

DRAK2-IN-1 DRAK2, DRAK1
3 (DRAK2), 51

(DRAK1)

Potent and selective

ATP-competitive

DRAK2 inhibitor.[11]

Resveratrol DAPK1 -
ATP-competitive

inhibitor.[12]

DAPK Substrates and Interacting Proteins
DAPK family members phosphorylate a range of substrates to execute their cellular functions.

They also interact with numerous proteins that regulate their activity and localization.

Table 3: Known Substrates of the DAPK Family

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.medchemexpress.com/Targets/DAPK.html
https://www.medchemexpress.com/Targets/DAPK.html
https://www.medchemexpress.com/Targets/DAPK.html
https://www.medchemexpress.com/Targets/DAPK.html
https://www.medchemexpress.com/Targets/DAPK.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7792996/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate
Phosphorylation
Site(s)

DAPK Family
Member(s)

Functional
Consequence

Myosin II regulatory

light chain (MLC)
- DAPK1, DAPK3

Membrane blebbing,

Cytokinesis[4]

Beclin-1 Thr119 DAPK1
Induction of

autophagy[2][10]

p53 Ser23 (mouse) DAPK1
Activation of

apoptosis[5][7]

Pin1 Ser71 DAPK1

Inhibition of Pin1 pro-

oncogenic

functions[13][14]

Tau Ser262 DAPK1

Microtubule

destabilization,

Neuronal toxicity[2][5]

GluN2B (NMDA

Receptor Subunit)
Ser1303 DAPK1

Enhancement of Ca2+

influx, Excitotoxicity[5]

[7]

PKD (Protein Kinase

D)
- DAPK1

Activation of Vps34

and autophagy[9][10]

NDRG2 Ser350 DAPK1
Induction of neuronal

cell death[15]

Table 4: Selected DAPK1 Interacting Proteins
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Interacting Protein Function of Interactor
Consequence of
Interaction

Calmodulin (CaM) Calcium sensor
Ca2+-dependent activation of

DAPK1[16]

ERK MAP kinase
Phosphorylation and activation

of DAPK1[6]

TSC2 Tumor suppressor

Regulation of mTORC1

signaling and DAPK1

stability[14]

KLHL20
Substrate adaptor for E3

ubiquitin ligase

Promotes DAPK1

degradation[10][14]

MARK1/2
Microtubule affinity-regulating

kinase

DAPK1-mediated activation of

MARKs, leading to microtubule

destabilization[2][14]

Fas/TNFR1 Death receptors
Recruitment of DAPK1 to

initiate apoptosis[14]

DAPK1 Expression
DAPK1 is ubiquitously expressed in human tissues, with cytoplasmic localization being

predominant.[17] Its expression levels are often downregulated in various cancers, frequently

due to hypermethylation of its promoter region.[18]

Table 5: DAPK1 Expression in Human Tissues
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Tissue RNA (TPM) Protein Level

Brain (Cerebral Cortex) 25.4 High

Lung 12.8 Medium

Breast 6.7 Medium

Colon 8.9 Medium

Prostate 10.1 Medium

Ovary 11.5 Medium

Kidney 14.2 Medium

Liver 5.3 Low

Data sourced from The Human Protein Atlas.[17] TPM = Transcripts Per Million.

Table 6: DAPK1 Expression in Selected Cancer Cell Lines

Cell Line Cancer Type RNA (nTPM)

A-431 Skin cancer 19.3

A549 Lung cancer 1.8

MCF7 Breast cancer 0.1

HCT 116 Colon cancer 1.2

PC-3 Prostate cancer 0.2

HeLa Cervical cancer 1.0

U-2 OS Bone cancer 1.3

Data sourced from The Human Protein Atlas.[19] nTPM = normalized Transcripts Per Million.

Experimental Protocols
DAPK1 Kinase Assay
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This protocol describes a generic in vitro kinase assay to measure the activity of DAPK1 using

a peptide substrate.

Materials:

Recombinant active DAPK1

DAPKtide (KKRPQRRYSNVF) peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35)

[γ-32P]ATP

P81 phosphocellulose paper

Phosphoric acid (0.75%)

Scintillation counter

Procedure:

Prepare the kinase reaction mixture by combining kinase buffer, DAPK1 enzyme, and the

peptide substrate in a microcentrifuge tube.

Initiate the reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the

Km for ATP if known.

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction

is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose

paper.

Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove

unincorporated [γ-32P]ATP.

Perform a final wash with acetone and let the papers air dry.
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Quantify the incorporated radioactivity using a scintillation counter.
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Workflow for a DAPK1 Kinase Assay

Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are activated

downstream of DAPK-mediated apoptotic signals.

Materials:

Cell culture treated with an apoptosis-inducing agent (and/or expressing active DAPK)

Caspase-Glo® 3/7 Assay Reagent (Promega) or similar

Luminometer-compatible multi-well plates (white-walled)

Luminometer

Procedure:

Plate cells in a white-walled multi-well plate and treat them as required to induce apoptosis.

Include appropriate positive and negative controls.

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

Add the Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium

volume.

Mix the contents of the wells by gentle shaking for 30-60 seconds.

Incubate the plate at room temperature for 1-3 hours, protected from light.
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Measure the luminescence in each well using a luminometer. The luminescent signal is

proportional to the amount of caspase activity.

Autophagy Flux Assay (LC3-II Turnover)
This protocol assesses autophagic flux by measuring the accumulation of LC3-II in the

presence and absence of a lysosomal inhibitor.

Materials:

Cells cultured under conditions that may modulate autophagy

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

Lysis buffer (e.g., RIPA buffer)

Protein concentration assay kit (e.g., BCA)

SDS-PAGE and Western blotting reagents

Primary antibody against LC3

Secondary antibody (HRP-conjugated)

Chemiluminescence detection system

Procedure:

Culture cells and apply experimental treatments. For each condition, have a parallel culture

treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of the

experiment).

Harvest the cells and prepare protein lysates using a suitable lysis buffer.

Determine the protein concentration of each lysate.

Separate equal amounts of protein from each sample by SDS-PAGE. Use a gel percentage

that allows for the resolution of LC3-I and LC3-II (typically 12-15%).
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Transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated

secondary antibody.

Detect the chemiluminescent signal. The amount of LC3-II will be compared between

samples with and without the lysosomal inhibitor. An increase in LC3-II in the presence of the

inhibitor indicates active autophagic flux.

Conclusion
The DAPK family of protein kinases represents a critical node in the regulation of fundamental

cellular processes. Their roles as tumor suppressors and their involvement in

neurodegenerative diseases make them attractive targets for therapeutic intervention. This

guide provides a foundational resource for researchers and drug development professionals,

offering a detailed overview of the DAPK family, their signaling networks, quantitative data for

experimental design, and robust protocols for their investigation. Further research into the

intricate regulatory mechanisms and the full spectrum of substrates for each DAPK family

member will undoubtedly unveil new avenues for therapeutic strategies targeting a range of

human diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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